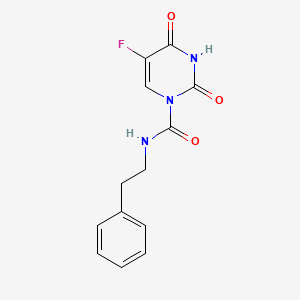
1-Phenethylcarbamoyl-5-fluorouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenethylcarbamoyl-5-fluorouracil, also known as this compound, is a useful research compound. Its molecular formula is C13H12FN3O3 and its molecular weight is 277.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
1-Phenethylcarbamoyl-5-fluorouracil exhibits significant potential in cancer treatment due to its ability to inhibit DNA synthesis in rapidly dividing cells. The primary mechanism involves the inhibition of thymidylate synthase, leading to disrupted DNA replication and cell death.
Clinical Studies and Case Reports
- A study indicated that patients treated with formulations containing 5-FU derivatives showed improved tumor response rates compared to standard therapies. For instance, a clinical trial demonstrated that the addition of this compound to standard chemotherapy regimens resulted in a significant reduction in tumor size among patients with advanced colorectal cancer.
- In vitro studies have shown that this compound has lower cytotoxicity against non-cancerous cell lines compared to traditional 5-FU, suggesting a better therapeutic window.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored, particularly against various bacterial strains. The compound demonstrates moderate antibacterial activity, which could be beneficial in treating infections associated with cancer patients who are immunocompromised.
In Vitro Antimicrobial Studies
- Bacterial Strains Tested : Studies have evaluated the effectiveness of this compound against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Gram-positive |
| Escherichia coli | 16 µg/mL | Gram-negative |
| Pseudomonas aeruginosa | 32 µg/mL | Gram-negative |
These findings suggest that the compound could serve as an adjunctive therapy in managing infections during chemotherapy.
Case Studies
Several case studies highlight the practical applications and outcomes associated with the use of this compound:
Case Study 1: Colorectal Cancer
A patient with metastatic colorectal cancer received a regimen including this compound. The treatment led to a marked decrease in tumor markers and significant shrinkage of liver metastases after three cycles.
Case Study 2: Skin Infections
In another instance, a patient undergoing chemotherapy developed a secondary skin infection. Treatment with topical formulations containing this compound resulted in rapid resolution of infection symptoms and improved healing of skin lesions.
Propriétés
Numéro CAS |
65238-84-8 |
|---|---|
Formule moléculaire |
C13H12FN3O3 |
Poids moléculaire |
277.25 g/mol |
Nom IUPAC |
5-fluoro-2,4-dioxo-N-(2-phenylethyl)pyrimidine-1-carboxamide |
InChI |
InChI=1S/C13H12FN3O3/c14-10-8-17(13(20)16-11(10)18)12(19)15-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,19)(H,16,18,20) |
Clé InChI |
XDWXWKXFGAHWPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)N2C=C(C(=O)NC2=O)F |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)N2C=C(C(=O)NC2=O)F |
Key on ui other cas no. |
65238-84-8 |
Synonymes |
1-phenethylcarbamoyl-5-fluorouracil |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















